alpha-Naphthoflavone alpha-Naphthoflavone Alpha-naphthoflavone is an extended flavonoid resulting from the formal fusion of a benzene ring with the h side of flavone. A synthetic compound, it is an inhibitor of aromatase (EC 1.14.14.14). It has a role as an EC 1.14.14.14 (aromatase) inhibitor, an aryl hydrocarbon receptor antagonist and an aryl hydrocarbon receptor agonist. It is an organic heterotricyclic compound, an extended flavonoid and a naphtho-gamma-pyrone.
alpha-Naphthoflavone is a natural product found in Rhaponticum repens with data available.
Brand Name: Vulcanchem
CAS No.: 604-59-1
VCID: VC21353052
InChI: InChI=1S/C19H12O2/c20-17-12-18(14-7-2-1-3-8-14)21-19-15-9-5-4-6-13(15)10-11-16(17)19/h1-12H
SMILES:
Molecular Formula: C19H12O2
Molecular Weight: 272.3 g/mol

alpha-Naphthoflavone

CAS No.: 604-59-1

Cat. No.: VC21353052

Molecular Formula: C19H12O2

Molecular Weight: 272.3 g/mol

* For research use only. Not for human or veterinary use.

alpha-Naphthoflavone - 604-59-1

CAS No. 604-59-1
Molecular Formula C19H12O2
Molecular Weight 272.3 g/mol
IUPAC Name 2-phenylbenzo[h]chromen-4-one
Standard InChI InChI=1S/C19H12O2/c20-17-12-18(14-7-2-1-3-8-14)21-19-15-9-5-4-6-13(15)10-11-16(17)19/h1-12H
Standard InChI Key VFMMPHCGEFXGIP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3

Chemical Structure and Identification

Alpha-naphthoflavone, also known as 7,8-benzoflavone or 2-phenyl-4H-naphtho(1,2-b)pyran-4-one, is a synthetic flavonoid with the molecular formula C₁₉H₁₂O₂ . It has several synonyms in the scientific literature, including α-naphthylflavone and 2-phenylbenzo(h)chromen-4-one . The compound is registered with CAS number 604-59-1 and EINECS number 210-071-1 .

Molecular Structure

The molecular structure of alpha-naphthoflavone features a flavone backbone with a fused naphthalene ring system. This unique structural arrangement contributes to its biological activities, particularly its ability to interact with enzyme binding pockets. The compound has an average molecular weight of 272.30 g/mol, with a monoisotopic mass of 272.08 g/mol .

Physical and Chemical Properties

Alpha-naphthoflavone possesses distinct physicochemical properties that influence its biological activity and pharmaceutical applications. These properties are critical for understanding its behavior in biological systems and for developing formulation strategies.

Physical Properties

The physical properties of alpha-naphthoflavone have been well-characterized through various analytical techniques. The compound exists as a solid at room temperature with a density of 1.276 g/cm³ . It has a relatively high melting point of 155-157°C and a boiling point of 460.9°C at 760 mmHg . Additionally, alpha-naphthoflavone has a flash point of 215.8°C, indicating its thermal stability .

Solubility Characteristics

Solubility is a crucial parameter for pharmaceutical compounds, affecting their bioavailability and formulation. Alpha-naphthoflavone demonstrates limited water solubility but good solubility in organic solvents. Specifically, it exhibits high solubility in dimethyl sulfoxide (DMSO) at 31 mg/mL (113.84 mM) . This solubility profile is typical of flavonoid compounds with hydrophobic ring structures.

Biological Activities and Mechanisms

Alpha-naphthoflavone exhibits diverse biological activities, primarily through its interactions with specific cellular receptors and enzymes. These interactions underlie its potential therapeutic applications and research utility.

Aryl Hydrocarbon Receptor Antagonism

One of the most well-documented activities of alpha-naphthoflavone is its antagonism of the aryl hydrocarbon receptor (AhR). The compound functions as a potent AhR antagonist, blocking the activation of this receptor by environmental toxins such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) . This antagonism has significant implications for protecting against toxin-induced developmental abnormalities, particularly in embryonic development.

Enzyme Inhibition Properties

Alpha-naphthoflavone is a potent inhibitor of various enzymes, most notably aromatase, with an I50 value of 0.5 μM . Aromatase (CYP19) is responsible for converting androgens to estrogens, making alpha-naphthoflavone potentially relevant in hormonal regulation. Additionally, the compound interacts with other cytochrome P450 enzymes, including P450 1B1 and P450 1A2, affecting their enzymatic activities .

Structural Basis of Enzyme Interaction

The interaction between alpha-naphthoflavone and cytochrome P450 enzymes has been elucidated through crystallographic studies. X-ray crystallography at 2.7 Å resolution revealed that alpha-naphthoflavone binds in the active site cavity of human P450 1B1 . Interestingly, despite the significant sequence divergence between P450 1B1 and P450 1A2, both enzymes exhibit narrow active site cavities that accommodate alpha-naphthoflavone, albeit in different orientations .

The binding of alpha-naphthoflavone in P450 1B1 involves specific structural features:

  • Helix I residues adopt a relatively flat conformation

  • A characteristic distortion of helix F positions Phe(231) for π-π stacking with alpha-naphthoflavone

  • Divergent conformations of the helix B'-C loop stabilized by different hydrogen-bonding interactions contribute to the distinct binding orientation compared to P450 1A2

Research Applications and Pharmacological Effects

Alpha-naphthoflavone has been extensively studied for its various biological effects and potential therapeutic applications. These studies reveal its complex pharmacological profile and potential clinical relevance.

Teratogenic Protection Studies

Alpha-naphthoflavone has shown significant protective effects against TCDD-induced birth defects in animal models. In a comparative study with folic acid, alpha-naphthoflavone demonstrated effectiveness in reducing the incidence of cleft palate in TCDD-exposed fetal mice .

The following table illustrates the effects of alpha-naphthoflavone on TCDD-induced cleft palate in fetal mice:

GroupNumber of Pregnant MiceNumber of Live FetusesNumber of Cleft Palate Fetal MiceIncidence of Cleft Palate (%)
Control85700.00
28 μg/kg TCDD8565292.86
5 mg/kg α-naphthoflavone +TCDD8583865.52
50 μg/kg α-naphthoflavone +TCDD8503774.00

Data adapted from source

These results demonstrate that alpha-naphthoflavone at doses of 5 mg/kg and 50 μg/kg significantly reduced the incidence of cleft palate in TCDD-treated fetal mice, with no significant toxic effects on growth and development of pregnant and fetal mice .

Cytotoxic and Apoptotic Effects

In contrast to its protective effects against teratogens, alpha-naphthoflavone has demonstrated cytotoxic properties in certain cellular contexts. Research on HT22 mouse hippocampal neuronal cells revealed that alpha-naphthoflavone induced apoptotic cell death through specific cellular mechanisms . This cytotoxicity was mediated by the activation of caspase-12 and caspase-3, along with increased expression of endoplasmic reticulum (ER) stress-associated proteins, including C/EBP homologous protein (CHOP) .

The study further demonstrated that inhibition of ER stress, either through treatment with the ER stress inhibitor salubrinal or through CHOP siRNA transfection, reduced the cytotoxic effects of alpha-naphthoflavone . These findings suggest that the compound may have potential applications in cancer research, where induction of apoptosis in malignant cells is desirable.

Comparative Efficacy Studies

Research has compared alpha-naphthoflavone with other compounds to evaluate its relative efficacy in various biological contexts. These comparative studies provide valuable insights into its potential therapeutic utility.

Comparison with Folic Acid

A notable comparative study examined the relative effectiveness of alpha-naphthoflavone and folic acid in reducing TCDD-induced cleft palate in fetal mice. The study found that 10 mg/kg folic acid and both doses of alpha-naphthoflavone (5 mg/kg and 50 μg/kg) significantly reduced the incidence of cleft palate in TCDD-treated mice .

The following table compares the effectiveness of different doses of folic acid and alpha-naphthoflavone:

GroupNumber of Live FetusesIncidence of Cleft Palate (%)
Control570.00
28 μg/kg TCDD5692.86
15 mg/kg FA +TCDD5084.00
10 mg/kg FA +TCDD5273.08
5 mg/kg FA +TCDD5086.00
5 mg/kg α-naphthoflavone +TCDD5865.52
50 μg/kg α-naphthoflavone +TCDD5074.00

Data adapted from source

Although no significant difference was found between the protective effects of the two compounds, 5 mg/kg alpha-naphthoflavone showed a moderately stronger attenuation of TCDD-induced cleft palate compared to folic acid . This suggests that alpha-naphthoflavone may be more potent in some contexts, potentially due to its direct antagonism of the AhR pathway.

Binding Differences Between P450 Enzymes

Alpha-naphthoflavone binds differently to P450 1B1 compared to P450 1A2, despite similarities in their active site cavities. Crystallographic studies revealed that this difference in binding orientation is due to divergent conformations of the helix B'-C loop and differences in amino acids lining the edges of the cavity .

These binding differences may explain the selective effects of alpha-naphthoflavone on different P450 enzymes, potentially allowing for targeted modulation of specific enzymatic pathways. The conservation of P450 1B1 active site amino acid residues across vertebrate species suggests that these structural features are evolutionarily conserved, highlighting their biological importance .

Mechanism of Action

The biological effects of alpha-naphthoflavone stem from its interaction with specific cellular receptors and enzymes, primarily through competitive binding mechanisms.

Aryl Hydrocarbon Receptor Pathway

As an AhR antagonist, alpha-naphthoflavone competes with AhR ligands like TCDD for binding to the receptor, thereby preventing activation of downstream signaling pathways . This mechanism underlies its protective effects against TCDD-induced developmental abnormalities. The antagonism of AhR signaling by alpha-naphthoflavone may involve:

  • Competitive binding to the AhR ligand-binding domain

  • Prevention of AhR nuclear translocation

  • Inhibition of AhR-mediated gene transcription

  • Reduction in the expression of AhR-responsive genes

Antioxidant Activity

Alpha-naphthoflavone exhibits antioxidant and oxygen radical scavenging effects, which may contribute to its protective properties against teratogens . By reducing the generation of reactive oxygen species, alpha-naphthoflavone may inhibit MEE (medial edge epithelium) apoptosis through anti-oxidation mechanisms, thereby preventing cleft palate formation in TCDD-exposed fetuses .

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